molecular formula C5H9ClO2 B3054684 2-Chloropentanoic acid CAS No. 6155-96-0

2-Chloropentanoic acid

Cat. No.: B3054684
CAS No.: 6155-96-0
M. Wt: 136.58 g/mol
InChI Key: WZZRDRYYUVHLRD-UHFFFAOYSA-N
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Description

2-Chloropentanoic acid is an organic compound with the molecular formula C5H9ClO2. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). The compound is a derivative of pentanoic acid, where a chlorine atom is substituted at the second carbon position. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields .

Synthetic Routes and Reaction Conditions:

    Halogenation of Pentanoic Acid: One common method involves the halogenation of pentanoic acid. This process typically uses chlorine gas in the presence of a catalyst such as phosphorus trichloride.

    Industrial Production: Industrially, this compound can be synthesized through the chlorination of pentanoic acid using thionyl chloride or phosphorus pentachloride.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atom.

    Oxidation and Reduction: The carboxyl group in this compound can be oxidized to form corresponding carboxylates or reduced to yield alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols are commonly used under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Mechanism of Action

The mechanism by which 2-Chloropentanoic acid exerts its effects is primarily through its interaction with biological molecules. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. It can inhibit enzymes by mimicking natural substrates, thereby blocking their active sites. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness of 2-Chloropentanoic Acid:

Properties

IUPAC Name

2-chloropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRDRYYUVHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276092, DTXSID10881105
Record name 2-Chloropentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10276092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-​chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6155-96-0, 28600-64-8
Record name Pentanoic acid, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006155960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-​chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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